molecular formula C11H18ClNO B15281528 1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride

1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride

Cat. No.: B15281528
M. Wt: 215.72 g/mol
InChI Key: WJVCROKJTIUCAZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetonitrile and methylamine.

    Reduction: The nitrile group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Alkylation: The resulting amine is then alkylated with a suitable alkylating agent, such as methyl iodide, to introduce the N-methyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of the propan-1-amine structure.

    1-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group in the para position.

    1-(2,3-dichlorophenyl)piperazine hydrochloride: Contains dichloro substituents on the phenyl ring.

Uniqueness

1-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and N-methyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-4-10(12-2)9-7-5-6-8-11(9)13-3;/h5-8,10,12H,4H2,1-3H3;1H

InChI Key

WJVCROKJTIUCAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1OC)NC.Cl

Origin of Product

United States

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